molecular formula C7H9N5O B6598782 N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide CAS No. 717846-93-0

N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide

Cat. No.: B6598782
CAS No.: 717846-93-0
M. Wt: 179.18 g/mol
InChI Key: ZZRQGOOKUSCONJ-UHFFFAOYSA-N
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Description

N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide ( 717846-93-0) is a high-purity chemical building block with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol . This acetohydrazide derivative is characterized by its pyrazine ring, a nitrogen-rich heterocycle known for its significant role in medicinal chemistry, and a hydrazide functional group that serves as a versatile synthon for the construction of diverse molecular architectures . The compound is supplied with a typical purity of 95% to 99% and should be stored at room temperature to maintain stability . This compound serves as a key precursor in organic synthesis and drug discovery research. Its molecular structure makes it a valuable scaffold for developing novel bioactive molecules. Hydrazide-based compounds are extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, antitumor, antifungal, anti-inflammatory, and antituberculosis properties . Researchers utilize this compound to synthesize various heterocyclic systems, such as pyrazoles, oxadiazoles, and thiadiazoles, which are privileged structures in the search for new therapeutic agents . The presence of multiple hydrogen bond donors and acceptors in its structure also facilitates the formation of complex crystalline networks, making it a subject of interest in crystallography and materials science . This product is strictly labeled "For Research Use Only." It is intended for use in laboratory and industrial research settings for scientific investigation and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling and adhere to all applicable laboratory safety protocols .

Properties

IUPAC Name

N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRQGOOKUSCONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C(C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C(/C1=NC=CN=C1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Active Ester-Mediated Coupling

A widely adopted method involves activating pyrazine-2-carboxylic acid to form a reactive intermediate, which subsequently reacts with acetohydrazide. This approach, detailed in a patent for analogous compounds, employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to generate an active ester (e.g., 2-succinimide oxyformacyl pyrazine).

Procedure :

  • Activation Step : Pyrazine-2-carboxylic acid is dissolved in ethanol and treated with DCC and DMAP to form a mixed anhydride. N-Hydroxysuccinimide (NHS) is added to yield the active ester, which is purified via column chromatography.

  • Coupling Step : The active ester is reacted with acetohydrazide in dichloromethane under basic conditions (e.g., triethylamine), facilitating nucleophilic acyl substitution.

Advantages :

  • High yield (up to 97% for analogous reactions).

  • Minimal side reactions due to purified intermediates.

Limitations :

  • Requires chromatographic purification, increasing operational complexity.

  • Sensitivity to moisture and temperature during DCC activation.

Multi-Step Synthesis via Intermediate Hydrazides

A third approach, adapted from triazole syntheses, involves sequential functionalization:

  • Hydrazide Formation : Ethyl acetoacetate is treated with hydrazine hydrate to yield acetohydrazide.

  • Cyclization : The hydrazide reacts with pyrazine-2-carbonyl chloride in the presence of a base (e.g., NaHCO₃), forming the target compound.

Advantages :

  • Scalability for industrial applications.

  • High purity due to controlled stepwise reactions.

Limitations :

  • Requires handling of corrosive acyl chlorides.

  • Multi-step purification increases time and cost.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Key Reagents
Active Ester Coupling90–97%8–12 hHighDCC, DMAP, NHS
Direct Condensation50–70%4–6 hModeratePyrazine-2-carbaldehyde
Multi-Step Synthesis75–85%24–48 hVery HighPyrazine-2-carbonyl chloride

Key Insights :

  • The active ester method offers superior yields but demands expertise in handling moisture-sensitive reagents.

  • Direct condensation is operationally simpler but less efficient, making it suitable for small-scale exploratory work.

  • Multi-step synthesis balances yield and scalability but is resource-intensive.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in condensation methods by stabilizing charged intermediates.

  • Dichloromethane is preferred for active ester coupling due to its inertness and compatibility with DCC.

Catalytic Additives

  • DMAP accelerates active ester formation by acting as a nucleophilic catalyst.

  • Triethylamine neutralizes HCl generated during acyl chloride reactions, preventing side reactions.

Temperature Control

  • Room temperature suffices for active ester coupling to minimize decomposition.

  • Reflux conditions (80–100°C) are necessary for direct condensation to overcome kinetic barriers .

Chemical Reactions Analysis

N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide typically involves the reaction of pyrazine-2-carboxaldehyde with acetohydrazide under controlled conditions. The process often utilizes ethanol as a solvent, with heating under reflux to facilitate the reaction. The resulting compound exhibits unique chemical properties that make it suitable for further modifications and applications in various domains.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable biological activities:

  • Antitubercular Activity : Studies have shown that this compound and its derivatives can inhibit the growth of Mycobacterium tuberculosis, making them candidates for new anti-tubercular agents . The structural features of the compound contribute to its effectiveness against tuberculosis, with planarity being a crucial factor for its tuberculostatic activity .
  • Antibacterial and Antifungal Properties : The compound has also demonstrated significant antibacterial and antifungal activities against various strains, indicating its potential use in treating infections caused by resistant pathogens.

Cytotoxicity and Anticancer Potential

Investigations into the cytotoxic effects of hydrazones, including this compound, reveal selective toxicity towards cancer cells while sparing normal cells. This selectivity makes it a promising candidate for anticancer drug development.

Antioxidant Properties

Some derivatives of this compound have been tested for antioxidant activities using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These studies suggest that certain derivatives possess significant antioxidant potential, which may enhance their overall biological efficacy.

Industrial Applications

Beyond its biological significance, this compound serves as a building block in organic synthesis. It can be utilized in the development of new materials and specialty chemicals, contributing to various industrial processes.

Case Studies and Research Findings

Numerous studies have documented the promising applications of this compound:

  • A study highlighted its effectiveness against Mycobacterium tuberculosis, suggesting further investigation into its use as an anti-tubercular agent.
  • Research on antioxidant properties revealed that certain derivatives could effectively scavenge free radicals, contributing to their therapeutic potential.

Mechanism of Action

The mechanism of action of N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in MMINA ) improve chemoprotective activity, while hydroxyl groups (e.g., 3,4-dihydroxyphenyl in 4f ) enhance antibacterial efficacy via hydrogen bonding.
  • Synthesis Efficiency : Yields vary significantly (59–80%), influenced by steric and electronic factors of substituents.

Key Observations :

  • Antimicrobial Activity : Hydroxyl and methoxy groups (e.g., 4f ) improve antibacterial potency, likely through membrane disruption.
  • Anti-inflammatory vs. Chemoprotective: Bulky substituents (e.g., dichloroanilino ) favor COX-2 inhibition, while nitro groups (e.g., MMINA ) enhance antioxidant capacity.
  • Role of Metal Coordination : Copper complexes (e.g., ) show markedly improved activity, suggesting metal chelation as a strategy for optimizing derivatives.

Physicochemical and Spectral Properties

  • Spectral Signatures :

    • Hydrazone Formation : Disappearance of NH₂ protons (δ 4.26 ppm in MMINA ) confirms successful condensation.
    • C=O Stretching : IR peaks at 1650–1680 cm⁻¹ confirm acetohydrazide backbone integrity .
    • Aromatic Protons : ¹H-NMR signals (δ 6.3–8.5 ppm) vary with substituent electronic effects .
  • Computational Insights: Substituents like -Cl or -NO₂ increase dipole moments (e.g., MMINA: µ = 5.2 D ), enhancing solubility and target interaction. PM3 calculations for N'-[ (5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide reveal a planar structure, favoring π-π stacking with biological targets.

Biological Activity

N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use, particularly in the context of anti-tubercular activity, where it shows promise as a candidate for further investigation against tuberculosis .

Antimicrobial Activity

Research indicates that derivatives of hydrazones, including this compound, exhibit a range of biological activities such as:

  • Antibacterial : Exhibits significant activity against various bacterial strains.
  • Antitubercular : Potential effectiveness against tuberculosis pathogens.
  • Antifungal : Some derivatives show antifungal properties.

A study highlighted that hydrazones possess diverse biological activities, including antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

  • Antitubercular Activity : A study indicated that compounds similar to this compound have shown promising results in inhibiting Mycobacterium tuberculosis growth. This suggests potential for development into new anti-tubercular agents .
  • Antioxidant Properties : Various derivatives have been tested for antioxidant activities using assays like ABTS. Some compounds demonstrated significant antioxidant potential, which could contribute to their overall biological efficacy .
  • Cytotoxicity : Investigations into the cytotoxic effects of hydrazones revealed that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells, making them candidates for anticancer drug development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityRemarks
PyrazinamideAnti-tubercularEstablished drug with similar structure
PyrazinecarboxamidePotential medicinal applicationsSimilar reactivity profile
This compoundAntimicrobial, AntitubercularUnique functional groups confer distinct activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide?

The synthesis typically involves condensation between pyrazine-2-carbaldehyde derivatives and acetohydrazides. Key steps include:

  • Reagent activation : Use phosphorus oxychloride (POCl₃) to activate carbonyl groups in aldehyde precursors .
  • Solvent selection : Ethanol or methanol under reflux (60–80°C) improves yield by facilitating reversible imine formation .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) catalyze hydrazone bond formation, monitored via thin-layer chromatography (TLC) .
  • Purification : Recrystallization from ethanol/dichloromethane mixtures enhances purity (>95% by HPLC) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms hydrazone bond formation (δ ~8.5 ppm for imine proton) and pyrazine ring integrity .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond lengths/angles (e.g., C=N: ~1.28 Å) and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 235.0921) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response profiling : Establish EC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to differentiate target-specific effects from cytotoxicity .
  • Target validation : Use siRNA knockdown or competitive binding assays to confirm interactions with enzymes like dihydrofolate reductase (DHFR) .
  • Metabolic stability : Assess hepatic microsome stability to rule out false positives from metabolite interference .

Q. What computational strategies predict the compound’s electronic properties and binding modes?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) .
  • Molecular docking : AutoDock Vina simulates binding to pyrazinamide targets (e.g., M. tuberculosis PanD; binding energy ≤ -7.5 kcal/mol) .
  • MD simulations : Analyze ligand-protein stability (RMSD ≤ 2.0 Å over 100 ns) to validate docking predictions .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

  • Packing analysis : Identify π-π stacking (3.5–4.0 Å) between pyrazine and aromatic residues, critical for target affinity .
  • Hydrogen-bond networks : Map interactions (e.g., N–H···O=C) to guide substituent modifications for improved solubility .

Q. What methodologies elucidate the role of substituents on biological efficacy?

  • Systematic substitution : Replace pyrazine with pyridine or pyrimidine rings to assess impact on MIC values (e.g., 2–64 µg/mL against S. aureus) .
  • Bioisosteric replacement : Introduce sulfonyl or carbonyl groups to enhance metabolic stability without compromising binding .

Q. How can researchers address inconsistencies in synthetic yields across studies?

  • Reproducibility protocols : Standardize anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) .
  • Advanced analytics : Use LC-MS to detect low-abundance byproducts (e.g., Schiff base intermediates) that reduce yield .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in PBS (pH 2–9) at 37°C; monitor degradation via UV-Vis (λmax ~320 nm) over 24 hours .
  • Thermal stability : TGA/DSC analysis reveals decomposition onset temperatures (>200°C) .

Q. Which pharmacokinetic studies are essential for preclinical evaluation?

  • ADMET profiling :
    • Absorption : Caco-2 permeability assay (Papp ≥ 1 × 10⁻⁶ cm/s) .
    • Metabolism : CYP450 inhibition screening (IC₅₀ > 10 µM) .
    • Toxicity : Ames test for mutagenicity and hERG binding assays .

Q. How are reaction mechanisms validated for key synthetic steps?

  • Kinetic studies : Monitor intermediates via stopped-flow NMR to identify rate-determining steps (e.g., imine formation) .
  • Isotopic labeling : ¹⁵N-labeled hydrazides track nitrogen migration during condensation .

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